N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-11(2)10-20(17,18)16-9-12-5-6-13(15-8-12)14-4-3-7-19-14/h3-8,11,16H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHZUECLHNEZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC1=CN=C(C=C1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a furan ring, a pyridine moiety, and a sulfonamide group. Its molecular formula is .
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.
1. Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, the related compound 1-furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) was shown to reduce inflammation by inhibiting the expression of cytochrome P450 enzymes involved in the metabolism of pro-inflammatory agents .
2. Anticancer Potential
Studies have demonstrated that compounds with similar structural features can inhibit tumor growth and induce apoptosis in cancer cell lines. For example, FPP-3 was found to reduce DMBA-induced genotoxicity in MCF-7 cells by modulating phase I and II detoxification enzymes . This suggests that this compound may possess similar anticancer properties.
The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that its activity may involve:
- Inhibition of inflammatory pathways: By blocking key enzymes involved in inflammation.
- Modulation of gene expression: Influencing the transcriptional activity of genes related to detoxification and apoptosis.
Case Studies
Several studies have explored the biological effects of related compounds:
Scientific Research Applications
Biological Activities
N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide has been investigated for various biological activities, particularly in the fields of cancer research and antimicrobial studies.
1. Anticancer Activity
Research indicates that compounds containing furan and pyridine moieties exhibit anticancer properties. For instance, studies have shown that derivatives with similar structural features can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis .
2. Antimicrobial Properties
The sulfonamide group in this compound is known for its antimicrobial activity. Sulfonamides function by inhibiting bacterial folic acid synthesis, which is crucial for DNA replication and cell division. Preliminary studies suggest that this compound may exhibit similar effects against various bacterial strains .
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Antitumor Activity
In a study evaluating the efficacy of furan-containing compounds on cancer cell lines, N-(furan) derivatives demonstrated significant cytotoxicity against breast and prostate cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The findings suggested that the compound exhibited potent antibacterial activity, comparable to established antibiotics .
Q & A
Basic: What are the critical synthetic steps and optimal reaction conditions for preparing N-((6-(furan-2-yl)pyridin-3-yl)methyl)-2-methylpropane-1-sulfonamide?
Answer:
The synthesis involves multi-step reactions, including:
- Heteroarylsulfonamide formation : Reacting a pyridine-furan intermediate with 2-methylpropane-1-sulfonyl chloride under reflux in methylene chloride, using triethylamine or diisopropylethylamine as a base. Yields range from 17–77%, depending on solvent and temperature optimization .
- Intermediate reduction : Diisobutylaluminum hydride (DIBAL) in toluene for selective reduction of nitriles or amides, achieving 39–89% yields .
- Key parameters : Temperature control (0°C to reflux), solvent polarity (DMF, NMP), and reaction time (overnight) are critical for minimizing side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
